Regioisomeric Oxadiazole Scaffold Dictates Antibacterial Activity: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole
In a systematic investigation of 15 tripartite 2,6-difluorobenzamides, compounds bearing the 1,3,4-oxadiazole central scaffold (Series III and IV) were uniformly devoid of antibacterial activity against S. aureus ATCC 29213, SF8300 (MRSA), and ST20171643 (daptomycin-resistant) at concentrations up to 256 µg/mL. In contrast, the 1,2,4-oxadiazole regioisomer II.c (R = t-Bu) exhibited MIC values of 0.5–1 µg/mL across all three strains and no human cytotoxicity [1]. This regioisomeric activity cliff is directly relevant to CAS 941948-76-1, whose 1,3,4-oxadiazole core places it in the same scaffold class as the inactive Series III/IV. Researchers evaluating this compound for antibacterial FtsZ-targeting campaigns must account for this scaffold-dependent activity drop.
| Evidence Dimension | Antibacterial potency (MIC) against S. aureus |
|---|---|
| Target Compound Data | Not experimentally determined; scaffold class (1,3,4-oxadiazole) predicts MIC > 256 µg/mL based on class-level data. |
| Comparator Or Baseline | 1,2,4-Oxadiazole regioisomer II.c: MIC = 0.5–1 µg/mL against MSSA, MRSA, and daptomycin-resistant S. aureus [1]. |
| Quantified Difference | > 256-fold inferior MIC predicted for 1,3,4-oxadiazole class relative to 1,2,4-oxadiazole analog II.c. |
| Conditions | Broth microdilution assay; S. aureus ATCC 29213 (MSSA), SF8300 (MRSA), ST20171643 (daptomycin-resistant) [1]. |
Why This Matters
This determines whether the compound is suitable for antibacterial discovery: users requiring FtsZ-targeted anti-staphylococcal activity should select 1,2,4-oxadiazole regioisomers, while those exploring alternative mechanisms (e.g., anticancer, agrochemical fungicides) may find the 1,3,4-oxadiazole scaffold more relevant.
- [1] Straniero V, et al. Molecules. 2022;27(19):6619. Table 1 and Section 2.2. View Source
